molecular formula C16H20ClNO B171770 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride CAS No. 10254-86-1

4-[4-(Tert-butyl)phenoxy]aniline hydrochloride

Cat. No. B171770
CAS RN: 10254-86-1
M. Wt: 277.79 g/mol
InChI Key: IBZHNNRTPMXCPZ-UHFFFAOYSA-N
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Description

“4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO•HCl and a molecular weight of 277.8 .


Molecular Structure Analysis

The molecular structure of “4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” is represented by the formula C16H19NO•HCl . The structure includes a tert-butyl group attached to a phenyl ring, which is connected via an oxygen atom to another phenyl ring with an attached amino group.


Chemical Reactions Analysis

While specific chemical reactions involving “4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” are not detailed in the search results, related compounds such as 4-tert-butylaniline have been involved in reactions such as the formation of Schiff bases .

Scientific Research Applications

1. Catalytic Oxidation Processes

Dirhodium caprolactamate is a highly efficient catalyst for generating the tert-butylperoxy radical from tert-butyl hydroperoxide, effectively oxidizing phenols and anilines. This process, involving 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride, has shown significant rate enhancements in certain solvents and is effective for electron-rich and electron-poor phenolic substrates, though steric influences from bulky para substituents may alter the oxidation position (Ratnikov et al., 2011).

2. Electrochemical Oxidation Studies

Research on the electrochemical oxidation of phenols like 2,6-di-tert-butyl-4-isopropylphenol, which shares structural similarities with 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride, reveals insights into phenoxy radicals and phenoxonium ions formation. These findings are pivotal in understanding the electrochemical behavior of related compounds (Richards & Evans, 1977).

3. Aniline Degradation in Environmental Applications

In environmental science, aniline degradation by electrocatalytic oxidation is significant. Research using an electrochemical reactor containing specific anodes and cathodes has shown effective degradation of aniline, forming intermediates like 4-anilino phenol, which is structurally related to 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride. This method contributes to understanding the treatment of wastewater and other environmental applications (Li et al., 2003).

4. Insights into Polymer Chemistry

In polymer chemistry, studies on polymer stabilizers reveal the effectiveness of certain phenolic compounds as thermal stabilizers for polymers, especially under oxygen-deficient atmospheres. These studies provide valuable insights into the stabilizing mechanisms of phenolic compounds related to 4-[4-(Tert-butyl)phenoxy]aniline hydrochloride (Yachigo et al., 1988).

Safety And Hazards

The specific safety and hazards associated with “4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” are not detailed in the search results. It is noted that this compound is for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for “4-[4-(Tert-butyl)phenoxy]aniline hydrochloride” are not specified in the search results. As a biochemical used in proteomics research , it may continue to be used in various research applications.

properties

IUPAC Name

4-(4-tert-butylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15;/h4-11H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZHNNRTPMXCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065017
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Tert-butyl)phenoxy]aniline hydrochloride

CAS RN

10254-86-1
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10254-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(4-(1,1-dimethylethyl)phenoxy)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-[4-(1,1-dimethylethyl)phenoxy]-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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